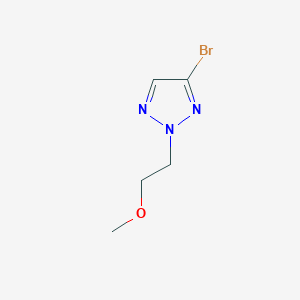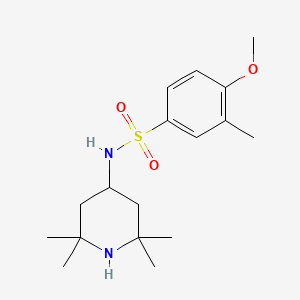![molecular formula C9H10N2O3 B2369698 2-(2-hydroxyethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one CAS No. 191097-21-9](/img/structure/B2369698.png)
2-(2-hydroxyethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2-hydroxyethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one” is a type of benzoxazine monomer . Benzoxazines are a class of phenolic thermosets formed by thermal ring opening of the corresponding benzoxazines without any catalyst . They are known for their low water absorption, nearly zero shrinkage upon curing, thermal stability, and chemical resistance .
Synthesis Analysis
The synthesis of benzoxazine monomers like “2-(2-hydroxyethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one” can be achieved by a simple esterification reaction of hydroxyl containing benzoxazine (B–OH) with methacryloyl chloride . This compound can then be copolymerized with styrene in a 1:4 mol ratio by free radical polymerization using 2,2′-azobis (isobutyronitrile) (AIBN) as an initiator .Molecular Structure Analysis
The molecular structure of “2-(2-hydroxyethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one” is characterized by an oxazine ring fused with a benzene ring . The oxazine ring is a six-membered heterocyclic ring with oxygen and nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving “2-(2-hydroxyethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one” include its synthesis through esterification and its copolymerization with styrene . The curing behavior and thermal properties of both the monomer and the resulting copolymer have been studied using differential scanning calorimetry (DSC) and thermal gravimetric analysis (TGA) .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- One-Pot Synthesis : A one-pot synthesis method for pyrido[2,3-b][1,4]oxazin-2-ones has been developed, utilizing N-substituted-2-chloroacetamides and 2-halo-3-hydroxypyridines. This process features a Smiles rearrangement and cyclization, presenting an efficient synthesis approach (Cho et al., 2003).
- Practicable Synthesis Methods : There's significant interest in the synthesis of pyrido[2,3-b][1,4]oxazin-2-ones for potential pharmaceutical applications. Various synthetic methods, including the Smiles rearrangement, have been employed for creating these compounds (Gim et al., 2007).
- Unprecedented Intramolecular O-arylation : The synthesis of 2-substituted 4H-pyrido[1,3]oxazin-4-ones has been achieved through a novel intramolecular O-arylation process. This technique broadens the scope of available pyrido-oxazinone derivatives, valuable in medicinal chemistry (Slowinski et al., 2013).
Chemical Derivatives and Applications
- Derivative Synthesis : Ethyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate derivatives have been synthesized from 3-hydroxy-2-aminopyridine and ethyl 2,3-dibromopropanoate, indicating diverse applications for pyrido-oxazinone derivatives in chemical synthesis (Arrault et al., 2002).
- Electrophilic Interaction for Synthesis : A one-pot synthesis method using electrophilic interaction has been developed for hexahydro-2H-pyrido[3,2-b][1,4]oxazine derivatives. This approach highlights the potential of pyrido-oxazine derivatives in organic synthesis (Kumar et al., 2011).
- Anodic Monofluorination : Anodic fluorination has been used for regioselective modification of 2H-1,4-pyrido[3,2-b]-1,4-oxazin-3(4H)-one derivatives, demonstrating the chemical versatility of these compounds (Iwayasu et al., 2002).
Propriétés
IUPAC Name |
2-(2-hydroxyethyl)-4H-pyrido[3,2-b][1,4]oxazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-5-3-7-9(13)11-8-6(14-7)2-1-4-10-8/h1-2,4,7,12H,3,5H2,(H,10,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPGOUFNCUZCBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)C(O2)CCO)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-hydroxyethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2369616.png)

![5-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2369619.png)
![1,3,7-trimethyl-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2369622.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2369623.png)



![[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride](/img/no-structure.png)
![4-[[(E)-2-cyano-3-(5-methylthiophen-2-yl)prop-2-enoyl]amino]benzoic Acid](/img/structure/B2369631.png)
![rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol hydrochloride, cis](/img/structure/B2369633.png)

![[3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2369638.png)